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Compound Name:

hydrochloride
CAS No.: 2172592-06-0
Cat. No.: B2437165

Get Quote

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform
for the discovery of novel therapeutics. Specifically, 1H-Indole-2-carbohydrazide and its
derivatives have emerged as potent anticancer agents capable of bypassing traditional
apoptosis resistance mechanisms[1]. This technical guide provides an authoritative analysis of
1H-Indole-2-carbohydrazide, focusing on its chemical synthesis, its role as a precursor to multi-
target kinase inhibitors, and its groundbreaking application in inducing methuosis—a non-
apoptotic, vacuolization-mediated cell death pathway[2].

Chemical Identity & Nomenclature Clarification

In pharmaceutical databases, there is a critical distinction between the free base and the salt
form of this compound, which directly impacts its pharmacokinetic application:
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e Free Base (CAS 5055-39-0): 1H-Indole-2-carbohydrazide ( C9HIN30O , MW: 175.19) is the
primary synthetic intermediate[3].

e Hydrochloride Salt (CAS 2172592-06-0): 1H-Indole-2-carbohydrazide hydrochloride ( C9
H10CIN3O , MW: 211.65) is the protonated form[4].

Causality in Drug Design: Researchers synthesize the hydrochloride salt to dramatically
enhance aqueous solubility. Protonation of the terminal amine disrupts the crystalline lattice
energy of the free base, facilitating dissolution in physiological buffers required for in vitro and
in vivo biological assays.

Synthetic Methodologies & Reaction Causality

The synthesis of 1H-indole-2-carbohydrazide requires a two-step sequence starting from 1H-
indole-2-carboxylic acid, followed by derivatization into bioactive agents.
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Fig 1: Synthetic workflow for 1H-Indole-2-carbohydrazide and its bioactive derivatives.

Protocol 1: Self-Validating Synthesis of 1H-Indole-2-
carbohydrazide Hydrochloride

Step 1: Esterification

e Procedure: Suspend 1H-indole-2-carboxylic acid in absolute ethanol (EtOH) with a catalytic
amount of concentrated H2SO4. Reflux for 12 hours.

» Causality: Direct amidation of a carboxylic acid with hydrazine is thermodynamically
unfavorable. Converting the acid to an ethyl ester creates a highly reactive electrophilic
center, lowering the activation energy for the subsequent nucleophilic acyl substitution[5].
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Step 2: Hydrazinolysis

e Procedure: Dissolve the resulting ethyl 1H-indole-2-carboxylate in EtOH. Add an excess
(typically 3-5 equivalents) of hydrazine monohydrate ( NH2NH2-H20 ) and reflux for 18
hours|[5].

o Causality: Hydrazine is a potent alpha-effect nucleophile. Using a large stoichiometric excess
is critical to prevent the formation of symmetric diacylhydrazines (where one hydrazine
molecule reacts with two ester molecules).

 Validation: Monitor via TLC. The disappearance of the high-Rf ester spot and the
appearance of a highly polar, low-Rf hydrazide spot confirms conversion.

Step 3: Salt Formation

e Procedure: Dissolve the purified free base (CAS 5055-39-0) in dry diethyl ether. Bubble
anhydrous HCI gas through the solution until precipitation ceases. Filter and dry under
vacuum to yield CAS 2172592-06-0.

Pharmacological Paradigms
A. The Methuosis Pathway

Traditional anticancer drugs rely on apoptosis, which often fails due to acquired resistance
(e.g., p53 mutations). 1H-Indole-2-carbohydrazide derivatives, particularly Compound 12A (5-
((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide), induce a novel cell death
mechanism called methuosis[2].

Methuosis is characterized by the hyperstimulation of macropinocytosis. The cell internalizes
massive amounts of extracellular fluid, forming macropinosomes that fail to recycle or fuse with
lysosomes. These vacuoles accumulate, displacing the cytoplasm and rupturing the cell[6].
Mechanistically, indole-2-carbohydrazide derivatives trigger this by activating the MAPK/JNK
and ERK1/2 signaling pathways|[2].
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Fig 2: MAPK/JNK-mediated methuosis pathway induced by indole-2-carbohydrazide agents.

B. Multi-Target Kinase and Tubulin Inhibition
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Beyond methuosis, structural modifications of the indole-2-carbohydrazide core yield
compounds with distinct mechanisms:

e Tubulin Inhibition: Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives

bind to the colchicine site of tubulin, destabilizing microtubules and inducing G2/M cell cycle

arrest.

» Kinase Inhibition: Thiazolyl-indole-2-carboxamide derivatives act as multi-target inhibitors,
suppressing key oncogenic kinases including EGFR, HER2, VEGFR-2, and CDK2[7].

Quantitative Efficacy Data & SAR

The structural versatility of the 1H-indole-2-carbohydrazide scaffold allows for extreme

selectivity between tumorigenic and healthy cells. Below is a summary of the quantitative

structure-activity relationship (SAR) data for leading derivatives.

Derivative / Primary Target Tested Cell IC50( M ) Selectivity /
Compound | Mechanism Line b Notes
Methuosis MDA-MB-231 High pan-
Compound 12A 4.51+0.33 o
(MAPK/JNK) (Breast Cancer) cytotoxicity[2]
_ >40-fold
Methuosis MCF-10A o
Compound 12A >50.0 selectivity for
(MAPK/JNK) (Normal Breast)
cancer[2]
. Induces G2/M
) Multi-kinase MCF-7 (Breast
Compound 6i 6.10+0.40 arrest &
(EGFR/HER2) Cancer) ]
apoptosis[7]
o Tubulin A549 (Lung Strongest tubulin
Derivative 27a L . <0.50 R
(Colchicine site) Cancer) inhibition[8]

Self-Validating Experimental Protocols

Protocol 2: In Vitro Vacuolization & Methuosis Validation

Assay
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To definitively prove that an indole-2-carbohydrazide derivative induces methuosis rather than
apoptosis or autophagy, the following self-validating protocol must be executed.

Step 1: Cell Culture & Treatment

e Seed MDA-MB-231 cells in 6-well plates at 2x105 cells/well. Incubate for 24 hours.

o Treat cells with 5 uM of the indole-2-carbohydrazide derivative (e.g., Compound 12A)[2].

Step 2: Phase-Contrast Morphological Analysis

e Procedure: Observe cells under a phase-contrast microscope at 12, 24, and 48 hours post-
treatment.

o Causality: Methuosis is morphologically distinct. Unlike apoptosis (which shows membrane
blebbing and cell shrinkage), methuosis presents as massive, phase-lucent cytoplasmic
vacuoles that eventually coalesce[2].

Step 3: Mechanistic Validation (The Self-Validating Step)

e Procedure: In a parallel control well, pre-treat cells for 1 hour with 25 uM EIPA (5-(N-ethyl-N-
isopropyl)amiloride) before adding the indole derivative.

o Causality: EIPA is a specific inhibitor of Na+/H+ exchangers, which are strictly required for
macropinocytosis.

 Validation: If the vacuoles are indeed macropinosome-derived (methuosis), EIPA pre-
treatment will completely abolish vacuole formation. If vacuoles still form, the mechanism is
likely autophagy, and the hypothesis is rejected.

Step 4: Molecular Confirmation via Western Blot

e Lyse the treated cells and perform SDS-PAGE. Probe for p-JNK, total JNK, p-ERK1/2, and
total ERK1/2.

o Expected Result: A dose-dependent upregulation of p-JNK and p-ERK1/2 confirms the
activation of the MAPK/JNK signaling axis responsible for methuotic induction[2].

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8266240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8266240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8266240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2437165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

[7]Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent
Multitarget Anticancer Agents. ACS Omega. URL: [Link]

[1]A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative
Indole-Based Chemical Entities. MDPI. URL: [Link]

[5]Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant,
photoprotective and antiproliferative activity of indole hydrazones. University of Ferrara.
URL: [Link]

[4]CAS No. 2172592-06-0 | 1H-Indole-2-carbohydrazide hydrochloride. Chemsrc. URL:
[Link]

[2]Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-
yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel
and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry
(PMC). URL: [Link]

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-
carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances. URL:
[Link]

[8]ldentification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-
activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico,
in vitro and synthetic study. Bioorganic Chemistry (PubMed). URL: [Link]

[6]Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. PLOS
Pathogens. URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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